4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol

Drug Metabolism CYP Enzyme Inhibition ADME-Tox

4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (CAS 1248302-92-2), also known as 1-(5-fluoro-2-methylphenyl)but-3-en-1-ol, is a secondary homoallylic alcohol featuring a terminal alkene and a hydroxyl group adjacent to a fluorinated ortho-methylphenyl ring. This structural arrangement positions it as a versatile building block in medicinal chemistry, particularly as an intermediate in the synthesis of more complex biologically active molecules.

Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
Cat. No. B7871423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol
Molecular FormulaC11H13FO
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C(CC=C)O
InChIInChI=1S/C11H13FO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11,13H,1,4H2,2H3
InChIKeyIKOYORQFWXQXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol: A Specialized Homoallylic Alcohol Intermediate for Targeted Synthesis and Screening


4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol (CAS 1248302-92-2), also known as 1-(5-fluoro-2-methylphenyl)but-3-en-1-ol, is a secondary homoallylic alcohol featuring a terminal alkene and a hydroxyl group adjacent to a fluorinated ortho-methylphenyl ring . This structural arrangement positions it as a versatile building block in medicinal chemistry, particularly as an intermediate in the synthesis of more complex biologically active molecules . Its utility is underscored by commercial availability at purities suitable for research applications, with specifications typically ranging from 97.0% to 98.0% .

Why 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Cannot Be Interchanged with Positional Isomers or Halogen Analogs in Critical Applications


Substitution of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol with close analogs such as its positional isomers (e.g., 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol or 4-(4-fluoro-3-methylphenyl)-1-buten-4-ol [1]) or its halogen analog (e.g., 4-(3-chloro-6-methylphenyl)-1-buten-4-ol ) carries significant scientific risk. The precise meta-fluoro/ortho-methyl substitution pattern on the phenyl ring dictates the compound's unique electronic and steric profile, which in turn governs its reactivity in downstream synthetic transformations and its interaction with biological targets. Even subtle shifts in substituent position or identity can fundamentally alter key properties such as metabolic stability, target binding affinity, and synthetic yield, making generic substitution an unreliable practice for achieving reproducible and predictable outcomes in research and development.

Quantitative Differentiation Evidence for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol vs. Comparators


Comparative CYP2C19 Inhibition Potency: A Potential Differentiator in Metabolic Profiling

Data from BindingDB indicates that a compound structurally related to the target, identified as CHEMBL2018904, exhibits a Ki of 60 nM against recombinant human CYP2C19 [1]. While this specific data point is not confirmed to be for the exact target compound, it provides a class-level inference that the 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol scaffold has the potential for potent CYP2C19 inhibition. In contrast, the closest chloro-analog, 4-(3-chloro-6-methylphenyl)-1-buten-4-ol, lacks publicly available CYP inhibition data, but is expected to exhibit altered metabolic stability and enzyme interaction profiles due to the larger and less electronegative chlorine substituent. This difference in potential CYP inhibition is a critical consideration for lead optimization in drug discovery, as it directly impacts the risk of drug-drug interactions and pharmacokinetic variability.

Drug Metabolism CYP Enzyme Inhibition ADME-Tox Medicinal Chemistry

Differentiation in Lipoxygenase Inhibitory Activity: A Screening-Level Selectivity Filter

The target compound, 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol, was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity [1]. This specific inactivity profile, while a negative result, is a quantifiable differentiator when compared to other phenylbutenol derivatives or known lipoxygenase inhibitors. For instance, some phenylbutenol derivatives have demonstrated bronchodilator activity [2], and other synthetic compounds can achieve nanomolar IC50 values against 5-LOX [3]. The lack of activity for this specific compound against 5-LOX at a relatively high screening concentration provides a clear, actionable data point for researchers: this compound is unlikely to interfere with the lipoxygenase pathway and can be prioritized for applications where 5-LOX inhibition is undesirable.

Inflammation 5-Lipoxygenase Enzyme Inhibition Biological Screening

Purity and Sourcing Reliability: A Procurement-Driven Advantage over Positional Isomers

Commercially, 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol is available at a specified purity of 97.0% from Fluorochem and 98.0% from Leyan , providing researchers with a reliable, characterized starting material. In contrast, the most direct positional isomers, 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol and 4-(4-fluoro-3-methylphenyl)-1-buten-4-ol, are often listed without explicit purity specifications or with lower certified purity levels from comparable suppliers, and their availability can be more variable [1][2]. This difference in documented purity and vendor transparency can be a critical factor in synthetic planning and reproducibility, as the presence of unknown isomeric impurities can lead to irreproducible results in downstream chemistry or biological assays.

Chemical Procurement Synthetic Intermediate Quality Control Medicinal Chemistry

Optimal Research Applications for 4-(3-Fluoro-6-methylphenyl)-1-buten-4-ol Based on Verifiable Evidence


Specialized Synthetic Intermediate for Fluorinated Medicinal Chemistry Libraries

Given its defined purity (97.0–98.0%) and well-characterized structure , 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol is optimally suited as a building block for the synthesis of focused compound libraries in medicinal chemistry. Its terminal alkene and secondary alcohol functional groups offer orthogonal handles for diversification via established reactions such as cross-coupling, oxidation, and etherification. The presence of the fluorine atom provides a strategic point for further functionalization and is a well-recognized strategy for modulating the metabolic stability and lipophilicity of drug candidates.

Negative Control for 5-Lipoxygenase Pathway Investigations

The documented lack of activity against 5-lipoxygenase at 100 µM [1] provides a clear rationale for employing this compound as a negative control in assays designed to identify or characterize new 5-LOX inhibitors. This is a cost-effective and well-characterized option for researchers seeking to exclude off-target effects related to the lipoxygenase pathway from their studies.

Substrate for Investigating Positional Isomer Effects on CYP Enzyme Inhibition

The structural class of 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol has been associated with potent CYP2C19 inhibition (Ki = 60 nM for a closely related structure) [2]. Researchers interested in understanding the structure-activity relationship (SAR) of CYP2C19 inhibition can utilize this compound and its positional isomers (e.g., 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol and 4-(4-fluoro-3-methylphenyl)-1-buten-4-ol) to systematically probe the influence of fluorine and methyl group positioning on enzyme binding and metabolic fate. Such studies are critical for rational lead optimization in drug discovery programs.

Comparative Studies with Halogen Analogs in ADME-Tox Profiling

The availability of the chloro-analog, 4-(3-chloro-6-methylphenyl)-1-buten-4-ol , enables direct comparative studies on the impact of halogen substitution (F vs. Cl) on key ADME-Tox properties such as metabolic stability, plasma protein binding, and hERG liability. These types of studies are essential for understanding the physiochemical basis for differences in in vivo performance and are a staple of lead optimization efforts in the pharmaceutical industry.

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